molecular formula C6H9N3O B13456038 4-Cyclobutyl-1,2,5-oxadiazol-3-amine

4-Cyclobutyl-1,2,5-oxadiazol-3-amine

Número de catálogo: B13456038
Peso molecular: 139.16 g/mol
Clave InChI: KAFJWIKKIWOLCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Cyclobutyl-1,2,5-oxadiazol-3-amine is a chemical compound offered as a heterocyclic building block for research and development purposes. Compounds featuring the 1,2,5-oxadiazole scaffold are of significant interest in medicinal chemistry and drug discovery . The 1,2,5-oxadiazole ring system, also known as furazan, is a privileged structure in the design of bioactive molecules and is known to contribute to a wide range of biological activities . While specific biological data for this compound is not available, related oxadiazole derivatives are frequently explored in pharmaceutical research for their potential to interact with various enzymes and biological targets, making them valuable scaffolds in the synthesis of novel therapeutic agents . Researchers utilize this compound primarily as a key synthetic intermediate to create more complex molecules for screening and experimental use. This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Propiedades

Fórmula molecular

C6H9N3O

Peso molecular

139.16 g/mol

Nombre IUPAC

4-cyclobutyl-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C6H9N3O/c7-6-5(8-10-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)

Clave InChI

KAFJWIKKIWOLCL-UHFFFAOYSA-N

SMILES canónico

C1CC(C1)C2=NON=C2N

Origen del producto

United States
Foundational & Exploratory

Physicochemical Profiling and Mechanistic Utility of 4-Cyclobutyl-1,2,5-oxadiazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4-Cyclobutyl-1,2,5-oxadiazol-3-amine (CAS: 2913280-31-4) is a highly specialized, low-molecular-weight (139.16 g/mol ) building block that leverages the unique electronic properties of the 1,2,5-oxadiazole (furazan) ring[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in target inhibition (such as IDO1), and self-validating experimental protocols for its synthesis and characterization.

Core Physicochemical Properties: The "Why" Behind the Molecule

The integration of a furazan ring into a drug candidate is rarely accidental; it is a deliberate structural choice driven by its extreme electronic profile[3].

  • Electronic Profile & Basicity: The 1,2,5-oxadiazole ring is profoundly electron-withdrawing, exerting an inductive effect comparable to that of a trifluoromethyl (-CF 3​ ) or tetrazolyl group[3]. This massive electron withdrawal delocalizes the lone pair of the exocyclic amine at the 3-position. Consequently, the amine is exceptionally non-basic (pKa typically < 2.0)[3]. Causality: This low basicity prevents protonation at physiological pH (7.4). By remaining a neutral species in systemic circulation, the molecule avoids the permeability penalties associated with charged amines, thereby maximizing passive membrane diffusion.

  • Lipophilicity & Steric Bulk: The attachment of a cyclobutyl group at the 4-position introduces a rigid, lipophilic vector. Unlike linear alkyl chains (e.g., propyl or butyl) which suffer from high entropic penalties upon target binding due to rotational freedom, the cyclobutyl ring restricts conformational space. Causality: This rigidity reduces the entropic cost of binding, enhancing affinity in hydrophobic pockets, while simultaneously providing metabolic stability against oxidative degradation (e.g., β -oxidation) compared to linear aliphatic chains.

Quantitative Data Summary
PropertyValueCausality / Implication
CAS Number 2913280-31-4Unique identifier for procurement and compound library registration[1].
Molecular Formula C 6​ H 9​ N 3​ OIndicates a high nitrogen-to-carbon ratio, typical of high-energy pharmacophores[1].
Molecular Weight 139.16 g/mol Low molecular weight (Lead-like), allowing ample room for further functionalization without violating Lipinski's rules[2].
H-Bond Donors 1 (Amine -NH 2​ )Essential for coordinating with target residues (e.g., IDO1 propionate)[4].
H-Bond Acceptors 3 (N, N, O)Facilitates dipole interactions; oxygen acts as a weak acceptor due to electron delocalization.
Predicted pKa (Amine) < 2.0Ensures the molecule remains unprotonated at physiological pH (7.4), maximizing membrane permeability[3].

Mechanistic Applications: The IDO1 Inhibition Paradigm

Aminofurazans are privileged scaffolds in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a major target in immuno-oncology (e.g., INCB024360 analogs)[4],[5].

Mechanism of Action: The furazan ring acts as a bidentate-like pharmacophore. The exocyclic amine serves as a critical hydrogen bond donor to the propionate group of the heme in the IDO1 active site[4]. Simultaneously, the highly electronegative oxygen and nitrogen atoms of the oxadiazole ring can participate in dipole-ion interactions or coordinate directly with the heme iron[5]. The 4-cyclobutyl group is strategically positioned to occupy the adjacent hydrophobic pocket (Pocket A), displacing high-energy water molecules and driving the binding enthalpy.

Pharmacophore N1 4-Cyclobutyl-1,2,5-oxadiazol-3-amine N2 1,2,5-Oxadiazole Ring (Electron Withdrawing) N1->N2 N3 Exocyclic Amine (H-Bond Donor) N1->N3 N4 Cyclobutyl Group (Lipophilic Bulk) N1->N4 N5 Target Interaction (e.g., IDO1 Heme) N2->N5 Inductive Effect N3->N5 Hydrogen Bonding N4->N5 Hydrophobic Fit

Pharmacophore mapping of 4-cyclobutyl-1,2,5-oxadiazol-3-amine against target binding pockets.

Experimental Protocols: Synthesis & Physicochemical Characterization

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints to confirm causality and structural fidelity.

Protocol A: De Novo Synthesis of 4-Cyclobutyl-1,2,5-oxadiazol-3-amine

Causality Check: Direct nucleophilic substitution on the 1,2,5-oxadiazole ring often leads to ring cleavage due to its inherent instability under strong basic conditions[5]. Therefore, a bottom-up cyclodehydration approach from an acyclic precursor is required.

  • Step 1: Nitrosation. React cyclobutylacetonitrile with sodium nitrite (NaNO 2​ ) in the presence of glacial acetic acid at 0–5 °C.

    • Mechanism: The acidic environment generates the nitrosonium ion (NO + ), which attacks the α -carbon, yielding α -oximino-cyclobutylacetonitrile.

  • Step 2: Amidoxime Formation. Treat the intermediate with hydroxylamine hydrochloride (NH 2​ OH·HCl) and a mild base (e.g., sodium carbonate) in refluxing ethanol.

    • Mechanism: Hydroxylamine attacks the electrophilic nitrile carbon, converting it to an amidoxime ( α -oximino-cyclobutyl-amidoxime).

  • Step 3: Cyclodehydration. Reflux the amidoxime in the presence of a dehydrating agent (e.g., thionyl chloride, SOCl 2​ , or aqueous base depending on electronic demand).

    • Mechanism: Dehydration forces the closure of the 1,2,5-oxadiazole ring, yielding the final 4-cyclobutyl-1,2,5-oxadiazol-3-amine[5].

  • Self-Validation Checkpoint: Perform LC-MS and 1 H/ 13 C-NMR. The product must show a mass-to-charge ratio (m/z) of 140.1 [M+H] + . NMR must confirm the absence of the nitrile carbon (~118 ppm in 13 C-NMR) and the presence of the highly deshielded cyclobutyl methine proton adjacent to the furazan ring.

Protocol B: Chromatographic LogP Determination (OECD 117)

Causality Check: Due to the low basicity and high lipophilicity of the furazan ring[3], traditional shake-flask (octanol/water) methods are prone to emulsion formation and inaccurate partitioning. Reverse-phase HPLC is the superior, self-validating choice.

  • Step 1: Calibration. Inject a series of reference standards with known LogP values (e.g., toluene, phenol, chlorobenzene) onto a C18 column using a methanol/water (75:25 v/v) mobile phase.

  • Step 2: Retention Factor ( k ) Calculation. Calculate k=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using thiourea).

  • Step 3: Sample Analysis. Inject 4-cyclobutyl-1,2,5-oxadiazol-3-amine. Plot its log(k) against the calibration curve to derive the LogP.

  • Self-Validation Checkpoint: The R 2 of the calibration curve must be 0.99. The compound should elute as a sharp, symmetrical peak; peak tailing indicates unwanted secondary interactions, requiring mobile phase buffering (e.g., 0.1% formic acid).

Workflow S1 Step 1: Nitrosation (Cyclobutylacetonitrile) S2 Step 2: Amidoxime Formation (NH2OH) S1->S2 S3 Step 3: Cyclodehydration (Ring Closure) S2->S3 S4 Validation: LC-MS/NMR (m/z 140.1) S3->S4 S5 Profiling (LogP & pKa) S4->S5

Step-by-step synthetic and validation workflow for 4-cyclobutyl-1,2,5-oxadiazol-3-amine.

Conclusion

4-Cyclobutyl-1,2,5-oxadiazol-3-amine is far more than a simple building block; it is a highly tuned pharmacophore. By combining the extreme electron-withdrawing nature of the furazan ring with the rigid lipophilicity of a cyclobutyl group, it offers medicinal chemists a powerful tool for designing cell-permeable, metabolically stable inhibitors for complex targets like IDO1.

Sources

Structural Elucidation of 4-Cyclobutyl-1,2,5-oxadiazol-3-amine: A Comprehensive Guide to X-Ray Crystallography and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of functionalized 1,2,5-oxadiazoles (furazans) is a critical path in both energetic materials engineering and medicinal chemistry. The compound 4-cyclobutyl-1,2,5-oxadiazol-3-amine presents a unique crystallographic challenge: it combines a highly planar, rigid, and electron-dense heterocyclic core with a highly flexible, non-planar cycloalkane substituent.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. This guide details the causality behind experimental choices—specifically, how to arrest the dynamic puckering inversion of the cyclobutyl ring and how to map the bifurcated hydrogen-bonding networks that dictate the solid-state assembly of furazan-3-amines.

Structural Significance & Causality

To successfully crystallize and refine 4-cyclobutyl-1,2,5-oxadiazol-3-amine, one must first understand the opposing physical forces governing its two primary domains.

The 1,2,5-Oxadiazole Core: Planarity and π -Delocalization

The 1,2,5-oxadiazole ring possesses C2v​ -like symmetry and is essentially planar, with no atom deviating more than 0.01 Å from the best plane[1]. The internal bonding is characterized by extensive π -electron delocalization; the C–N bonds exhibit 70–80% double-bond character, while the N–O bonds are essentially single bonds[1]. Furthermore, the primary amine at the 3-position acts as a critical structural director. In the solid state, this amine group typically engages in bifurcated intra- and intermolecular hydrogen bonding (N–H···N and N–H···O), which tightly packs the molecules and stabilizes the crystal lattice[2][3].

The Cyclobutyl Ring: Torsional Strain and Puckering Dynamics

Unlike the rigid furazan core, the cyclobutyl group is highly dynamic. To relieve the severe torsional strain caused by eclipsing adjacent methylene hydrogen atoms, the four-membered ring adopts a "puckered" (butterfly) conformation[4][5]. The puckering angle ( θ ) typically ranges between 20° and 35°[4]. At room temperature, the energy barrier to ring inversion is low enough that the ring rapidly flips between two equivalent puckered states. In X-ray diffraction, this thermal motion manifests as severe positional disorder or artificially enlarged thermal ellipsoids, which will ruin the structural refinement if not properly mitigated through cryogenic data collection.

Quantitative Structural Parameters

The following table synthesizes the expected crystallographic parameters for 4-cyclobutyl-1,2,5-oxadiazol-3-amine, providing a self-validating baseline for your refinement model.

Structural FeatureParameterExpected Value RangeCausality / Physical BasisOxadiazole N–OBond Length1.38 – 1.42 ÅEssentially single bonds due to oxygen electron localization[1].Oxadiazole C–NBond Length1.30 – 1.32 Å70–80% double bond character; extensive π -delocalization[1].Cyclobutyl C–CBond Length1.54 – 1.56 ÅStandard sp3 sp3 bonds, slightly elongated to relieve ring strain.Cyclobutyl RingPuckering Angle ( θ )20° – 35°Relieves eclipsing torsional strain of adjacent methylene groups[4][5].Amine N–H···N/ODonor-Acceptor Dist.2.80 – 3.10 ÅStrong intermolecular hydrogen bonding stabilizing the crystal lattice[2][3].

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints at each phase of the crystallographic workflow.

Step 1: Vapor Diffusion Crystallization

Furazans can exhibit volatility and thermal sensitivity. High-temperature recrystallization is discouraged.

  • Dissolve 20 mg of 4-cyclobutyl-1,2,5-oxadiazol-3-amine in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM).

  • Transfer the solution to an inner vial and place it inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane).

  • Seal the outer vial and incubate at 4 °C. Causality: The low temperature slows the vapor diffusion rate, promoting the nucleation of defect-free single crystals while preventing the sublimation of the furazan core.

Step 2: Crystal Harvesting and Cryocooling (Critical Step)
  • Select a single, block-like crystal (ideal dimensions ~0.20 × 0.15 × 0.10 mm) under a polarized light microscope.

  • Coat the crystal rapidly in a perfluoropolyether (e.g., Paratone-N) oil to prevent atmospheric moisture condensation and solvent loss.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer equipped with a nitrogen cryostream set to 100 K . Causality: Cryocooling to 100 K is mandatory. It freezes the dynamic puckering inversion of the cyclobutyl ring into a static minimum, drastically reducing thermal displacement parameters and allowing for the resolution of positional disorder[4].

Step 3: Data Collection and Reduction
  • Utilize Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation.

  • Collect ω and ϕ scans to ensure >99% data completeness.

  • Validation Check : During data reduction (e.g., using APEX/SAINT), monitor the Rint​ value. An Rint​<0.05 validates excellent crystal quality and a successful multi-scan absorption correction.

Step 4: Phasing, Refinement, and Disorder Modeling
  • Solve the initial phases using Intrinsic Phasing methods (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Handling Cyclobutyl Disorder : If the difference Fourier map shows residual electron density peaks (>0.5 e/Å 3 ) near the cyclobutyl carbons, the ring is statically disordered across two puckered conformations.

    • Split the affected carbon atoms into two positions (e.g., C4A and C4B) using PART 1 and PART 2 instructions.

    • Apply SADI (Same Distance) restraints to ensure the C-C bond lengths in both conformers remain chemically logical.

    • Apply SIMU and DELU (Rigid Bond) restraints to harmonize the anisotropic displacement parameters (ADPs) of the split atoms.

  • Validation Check : A successful refinement is validated when the Goodness-of-Fit (GooF) approaches 1.000, R1​<0.05 , and the maximum residual electron density ( Δρmax​ ) is below 0.4 e/Å 3 .

Visualizations of Workflows and Structural Logic

XRD_Workflow A 1. Compound Synthesis & Purification (>99%) B 2. Vapor Diffusion Crystallization (DCM / n-Hexane at 4 °C) A->B C 3. Crystal Harvesting & Paratone Oil Coating B->C D 4. Cryocooling to 100 K (Freezes Cyclobutyl Dynamics) C->D E 5. X-Ray Data Collection (Mo/Cu K-alpha radiation) D->E F 6. Phasing & Refinement (SHELXT / SHELXL) E->F G 7. Disorder Modeling (PART, SADI, SIMU restraints) F->G

Step-by-step X-ray crystallography workflow for 4-cyclobutyl-1,2,5-oxadiazol-3-amine.

Structural_Logic Core 4-cyclobutyl-1,2,5- oxadiazol-3-amine Sub1 1,2,5-Oxadiazole Core (Planar, High Electron Density) Core->Sub1 Sub2 Cyclobutyl Substituent (Non-Planar, Flexible) Core->Sub2 Mech1 Extensive Pi-Delocalization (C-N 70-80% Double Bond) Sub1->Mech1 Mech2 Bifurcated H-Bonding (N-H...N / N-H...O) Sub1->Mech2 Mech3 Ring Puckering (20°-35°) (Relieves Torsional Strain) Sub2->Mech3 Mech4 Positional Disorder in XRD (Requires 100 K Cryocooling) Mech3->Mech4 Thermal Inversion

Conformational logic and structural features dictating the crystallographic behavior of the target.

Sources

Methodological & Application

4-cyclobutyl-1,2,5-oxadiazol-3-amine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-cyclobutyl-1,2,5-oxadiazol-3-amine (CAS 2913280-31-4)[1] is a highly versatile, structurally optimized building block increasingly utilized in modern medicinal chemistry. By combining the unique electronic properties of the 1,2,5-oxadiazole (furazan) ring with the rigid, lipophilic nature of a cyclobutyl appendage, this scaffold serves as a powerful tool for bioisosteric replacement, metabolic stabilization, and targeted enzyme inhibition. This guide details the physicochemical rationale, synthetic handling, and biological evaluation workflows for incorporating this building block into drug discovery pipelines.

Physicochemical & Structural Rationale

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen during lead optimization, rather than simply how to use it. The utility of 4-cyclobutyl-1,2,5-oxadiazol-3-amine rests on three structural pillars:

  • The 1,2,5-Oxadiazole (Furazan) Core as a Bioisostere: The furazan ring is a well-established, non-classical bioisostere for esters and amides[2]. It provides a strong hydrogen bond acceptor profile while maintaining a lower lipophilicity penalty compared to phenyl rings. Furthermore, the oxadiazole nitrogen can act as a critical coordination point for metalloenzymes, a feature famously exploited in the design of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors where the furazan ring coordinates directly with the active-site heme iron[3].

  • The Cyclobutyl Motif for Metabolic Stability: Linear alkyl chains are highly susceptible to cytochrome P450-mediated oxidative metabolism. Replacing a linear alkane with a conformationally restricted cyclobutyl group significantly enhances metabolic stability by increasing the steric hindrance around the C-H bonds, thereby mitigating heterocycle and side-chain metabolism[4]. Additionally, the cyclobutyl group provides rigid lipophilic bulk to efficiently occupy hydrophobic target pockets.

  • The Primary Amine Handle: The C3-amine allows for extensive synthetic diversification (e.g., amides, ureas, secondary amines). However, the strong electron-withdrawing nature of the furazan ring drastically lowers the pKa of the conjugate acid (typically pKa < 1), rendering the primary amine neutral at physiological pH and poorly nucleophilic . This necessitates specialized, highly activated coupling protocols.

Quantitative Data Presentation

To illustrate the unique profile of this building block, the table below compares its calculated physicochemical properties against traditional amine scaffolds used in library synthesis.

ScaffoldMW ( g/mol )Est. cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsAmine Nucleophilicity
4-Cyclobutyl-1,2,5-oxadiazol-3-amine 139.16~1.266.023Very Low
Cyclobutylamine 71.12~0.826.021High
Aniline 93.13~0.926.021Moderate

Experimental Protocols

Because the furazan amine is highly deactivated, standard peptide coupling reagents (e.g., EDC/HOBt, HATU) often result in poor yields (<20%). The following protocols are engineered to overcome this intrinsic low nucleophilicity, ensuring self-validating and high-yielding workflows.

Protocol A: Amide Coupling via Acyl Chloride Activation

Causality: To drive the acylation of the electron-deficient furazan amine to completion, the carboxylic acid must be converted into a highly electrophilic acyl chloride. Pyridine is used as both a solvent and an acid scavenger to prevent the protonation of the weakly basic product.

  • Activation: Suspend the target carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M). Add catalytic DMF (0.05 eq) followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C.

  • Evaporation: Stir the mixture for 2 h at room temperature. Concentrate in vacuo to yield the crude acyl chloride.

  • Coupling: Dissolve 4-cyclobutyl-1,2,5-oxadiazol-3-amine (1.0 eq) in anhydrous pyridine (0.2 M). Add the crude acyl chloride (re-dissolved in minimal DCM) dropwise to the pyridine solution at 0 °C.

  • Validation & Isolation: Warm to room temperature and stir for 12 h. Monitor the disappearance of the amine via LC-MS. Quench with sat. aq. NaHCO₃, extract with EtOAc, and wash the organic layer with 1M HCl to remove residual pyridine. Dry over Na₂SO₄ and purify via flash chromatography.

Protocol B: Urea Formation via Phenyl Carbamate Intermediate

Causality: Direct reaction of furazan amines with isocyanates is sluggish. Pre-forming a phenyl carbamate generates a bench-stable, highly reactive electrophilic intermediate that efficiently traps secondary or primary amines to form complex ureas (often required for kinase or IDO1 inhibitor libraries).

  • Deprotonation: Dissolve 4-cyclobutyl-1,2,5-oxadiazol-3-amine (1.0 eq) in anhydrous THF (0.15 M) and cool to -78 °C. Add LiHMDS (1.1 eq, 1M in THF) dropwise to deprotonate the poorly nucleophilic amine. Stir for 30 min.

  • Carbamate Formation: Add phenyl chloroformate (1.1 eq) dropwise. Stir for 1 h at -78 °C, then warm to room temperature. Quench with water, extract with EtOAc, and isolate the phenyl carbamate intermediate.

  • Urea Trapping: Dissolve the carbamate (1.0 eq) in DMSO (0.1 M). Add the desired secondary/primary amine (1.5 eq) and DIPEA (2.0 eq). Heat at 60 °C for 4 h. Purify the resulting urea via preparative HPLC.

Protocol C: In Vitro Microsomal Stability Assay (HLM)

Causality: To empirically validate the metabolic stability imparted by the cyclobutyl-furazan scaffold compared to linear analogs[4].

  • Preparation: Prepare a 1 mM stock of the synthesized lead compound in DMSO. Dilute to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the compound with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) at 37 °C for 5 min.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final conc: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂).

  • Quenching & Analysis: Aliquot 50 µL at specific time points (0, 5, 15, 30, 45, 60 min) into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 min at 4 °C. Analyze the supernatant via LC-MS/MS to calculate half-life (t₁/₂).

Visualizations

G A 4-Cyclobutyl-1,2,5- oxadiazol-3-amine B Acyl Chloride Coupling A->B C Phenyl Carbamate Activation A->C D Buchwald-Hartwig Cross-Coupling A->D E Amide Leads (Kinase Inhibitors) B->E F Urea Leads (IDO1 Inhibitors) C->F G N-Aryl Amines (GPCR Modulators) D->G

Figure 1: Synthetic versatility of 4-cyclobutyl-1,2,5-oxadiazol-3-amine in drug design.

Pathway S1 Identify Labile Amide/Ester Lead S2 Bioisosteric Replacement S1->S2 S3 Incorporate Furazan Scaffold S2->S3 S4 In Vitro ADME (HLM Stability) S3->S4 S5 Optimized Candidate S4->S5

Figure 2: Bioisosteric replacement workflow utilizing the furazan scaffold for lead optimization.

References

  • 2913280-31-4 | 4-Cyclobutyl-1,2,5-oxadiazol-3-amine | BLD Pharm.BLD Pharm.
  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors.ACS Medicinal Chemistry Letters.
  • Mitigating Heterocycle Metabolism in Drug Discovery.Journal of Medicinal Chemistry.
  • Bioisosterism: A Rational Approach in Drug Design.

Sources

cross-coupling reaction conditions for 4-cyclobutyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Nucleophilic Deactivation in the Buchwald-Hartwig Cross-Coupling of 4-Cyclobutyl-1,2,5-oxadiazol-3-amine

Executive Summary

The 1,2,5-oxadiazole (furazan) ring is an increasingly valuable bioisostere in medicinal chemistry, featured prominently in the design of kinase inhibitors (such as ROCK1/2 inhibitors) and antimalarial agents[1]. The incorporation of the 4-cyclobutyl-1,2,5-oxadiazol-3-amine building block (CAS: 2913280-31-4) into complex drug scaffolds typically requires carbon-nitrogen (C-N) cross-coupling. However, the profound electron-withdrawing nature of the furazan ring drastically reduces the nucleophilicity of the C3-amino group, rendering standard coupling conditions highly inefficient[2]. This application note provides a mechanistically grounded, self-validating protocol for the efficient palladium-catalyzed Buchwald-Hartwig amination of 4-cyclobutyl-1,2,5-oxadiazol-3-amine.

Mechanistic Rationale: The Deactivated Amine Bottleneck

In a generalized Buchwald-Hartwig amination catalytic cycle[3], the reaction proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination. For 4-cyclobutyl-1,2,5-oxadiazol-3-amine, the oxidative addition of the aryl halide to the Pd(0) species occurs rapidly. However, the cycle stalls at the amine coordination step. The adjacent oxadiazole ring acts as a powerful electron-withdrawing group, delocalizing the nitrogen lone pair and dropping the conjugate acid pKa to near zero.

Consequently, the amine struggles to displace the halide on the Pd(II) complex. If coordination does occur, the resulting intermediate is prone to off-cycle decomposition pathways, such as β-hydride elimination or homo-coupling of the aryl halide, particularly if solvent degassing is inadequate[4]. While copper-catalyzed C-N couplings are viable for some specific nitrogen-rich heterocycles[5], Pd-catalysis remains superior for highly deactivated aminofurazans when paired with the correct ligand.

To force the reaction forward, two critical parameters must be optimized:

  • Ligand Selection: Bulky, electron-rich ligands like tBuBrettPhos or Xantphos are mandatory. They increase the electron density on the palladium center (stabilizing the Pd(II) intermediate) and exert steric pressure that dramatically accelerates the final reductive elimination step.

  • Base Selection: A strong base (e.g., NaOtBu or Cs2CO3) is required to deprotonate the weakly acidic, coordinated amine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X Intermediate OxAdd->PdII AmineCoord Amine Coordination BOTTLENECK (Deactivated Aminofurazan) PdII->AmineCoord + 4-Cyclobutyl-1,2,5-oxadiazol-3-amine + Base PdII_Amine Ar-Pd(II)-N(H)Furazan Intermediate AmineCoord->PdII_Amine RedElim Reductive Elimination (Forced by Bulky Ligand) PdII_Amine->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product Ar-NH-Furazan RedElim->Product

Fig 1. Buchwald-Hartwig catalytic cycle highlighting the coordination bottleneck of deactivated aminofurazans.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for coupling 4-cyclobutyl-1,2,5-oxadiazol-3-amine with a model aryl bromide. The data illustrates the causality between ligand/base selection and conversion rates.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Conversion (%)
1Pd2(dba)3BINAPCs2CO3Toluene100< 5
2Pd(OAc)2XPhosK3PO41,4-Dioxane10015
3Pd2(dba)3XantphosCs2CO31,4-Dioxane10065
4 Pd2(dba)3 tBuBrettPhos NaOtBu Toluene 100 > 95

Table 1: Condition optimization highlighting the necessity of tBuBrettPhos and strong bases for deactivated aminofurazans.

Self-Validating Experimental Protocol

This step-by-step methodology ensures high-fidelity C-N coupling. The protocol is designed to be self-validating, meaning visual and analytical checkpoints are built-in to confirm success at intermediate stages.

Workflow Step1 1. Reagent Prep Weigh Ar-X, Amine, Pd Catalyst, Ligand Step2 2. Inert Atmosphere Evacuate & Backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed Toluene Step2->Step3 Step4 4. Reaction Heating Stir at 100 °C for 16 h Step3->Step4 Step5 5. Monitoring Check via LC-MS Step4->Step5 Step6 6. Isolation Filter & Chromatography Step5->Step6

Fig 2. Self-validating Schlenk-line workflow for the cross-coupling of deactivated aminofurazans.

Step 1: Reagent Preparation & Stoichiometry

  • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 4-cyclobutyl-1,2,5-oxadiazol-3-amine (1.2 eq), Pd2(dba)3 (0.05 eq), tBuBrettPhos (0.10 eq), and NaOtBu (2.0 eq).

  • Causality: A slight excess of the amine compensates for potential trace moisture, while the 1:2 Pd-to-ligand ratio ensures complete formation of the active monomeric Pd(0)L1 species.

Step 2: Inert Atmosphere Establishment

  • Action: Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Validation Checkpoint: The solid mixture should remain free-flowing. Any clumping indicates moisture ingress, which will quench the NaOtBu and halt the reaction.

Step 3: Solvent Addition & Degassing

  • Action: Add anhydrous Toluene (to achieve a 0.2 M concentration) via a gas-tight syringe. Sparge the solution with Argon for 10 minutes.

  • Causality: Thorough degassing removes dissolved oxygen, which irreversibly oxidizes the electron-rich tBuBrettPhos ligand and poisons the catalyst[4].

  • Validation Checkpoint: Upon addition of the solvent and initial stirring, the reaction mixture should transition from a dark purple/brown (Pd2(dba)3) to a deep red/orange, indicating the formation of the active Pd(0)-tBuBrettPhos complex.

Step 4: Reaction Execution

  • Action: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Heat the sealed tube in a pre-heated oil bath at 100 °C for 16 hours.

Step 5: Reaction Monitoring & Troubleshooting

  • Action: Cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, filter, and analyze via LC-MS.

  • Validation Checkpoint:

    • Success: Disappearance of the aryl halide peak; appearance of the[M+H]+ peak for the coupled product. (Note: The starting 4-cyclobutyl-1,2,5-oxadiazol-3-amine ionizes poorly in positive ESI due to its low basicity).

    • Failure (Homo-coupling): If a mass corresponding to the Ar-Ar dimer is observed, the solvent was inadequately degassed[4].

    • Failure (Dehalogenation): If the Ar-H mass is observed, trace moisture has hydrolyzed the Pd(II) intermediate.

Step 6: Workup and Isolation

  • Action: Dilute the mixture with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • [2] Direct Synthesis of N-(1,2,5-Oxadiazolyl)hydrazones through a Diazotization/Reduction/Condensation Cascade. Source: The Journal of Organic Chemistry (acs.org). URL:

  • [4] Antimalarial agent 51. Source: Benchchem. URL:

  • [1] Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. Source: Journal of Medicinal Chemistry (acs.org). URL:

  • [5] Copper-Catalyzed C-N Coupling Reactions of Nitrogen-Rich Compounds. Source: semanticscholar.org. URL:

  • [3] 6-Bromopyridin-3-amine. Source: Benchchem. URL:

Sources

Application Note: Incorporating 4-Cyclobutyl-1,2,5-oxadiazol-3-amine into Medicinal Chemistry Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,5-oxadiazole (furazan) ring is a privileged scaffold in modern drug discovery, most notably recognized for its role in Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors such as Epacadostat. However, first-generation furazan derivatives often suffer from suboptimal pharmacokinetic (PK) profiles, including rapid systemic clearance.

4-Cyclobutyl-1,2,5-oxadiazol-3-amine (CAS: 2913280-31-4) has emerged as a specialized building block designed to overcome these liabilities. By integrating a conformationally restricted cyclobutyl ring, this intermediate allows medicinal chemists to synthesize highly potent, metabolically stable candidates. This application note provides the mechanistic rationale, comparative data, and self-validating protocols required to successfully incorporate this building block into hit-to-lead pipelines.

Mechanistic Rationale: The "Cyclobutyl-Furazan" Advantage

To understand the utility of 4-cyclobutyl-1,2,5-oxadiazol-3-amine, we must analyze the causality behind its structural components [1]:

  • The 1,2,5-Oxadiazole Core (Target Engagement): The furazan ring exerts a strong electron-withdrawing inductive effect, comparable to a trifluoromethyl group. In IDO1 inhibitors, this core reliably anchors into "Pocket B" of the enzyme's active site, positioning adjacent functional groups to coordinate with the catalytic heme iron.

  • The 4-Cyclobutyl Motif (Pharmacokinetic Optimization): Clinical-stage IDO1 inhibitors often feature flexible or flat side chains that are highly susceptible to CYP450-mediated oxidation, leading to short half-lives (e.g., t1/2​≈2.4 h). The cyclobutyl substitution increases the molecule's fraction of sp3-hybridized carbons ( Fsp3​ ). This sp3 enrichment introduces steric bulk that shields the molecule from rapid metabolism while maintaining the lipophilicity required for cell permeability [2].

  • The 3-Amino Group (Synthetic Handle): The primary amine serves as the vector for derivatization (e.g., conversion to ureas, amides, or carboximidamides). However, its nucleophilicity is severely dampened by the electron-deficient furazan ring, necessitating specific, high-energy coupling protocols.

Pathway TRP L-Tryptophan KYN Kynurenine (KYN) TRP->KYN Oxidative Cleavage IDO1 IDO1 Enzyme (Tumor Microenvironment) IDO1->TRP Catalyzes TCELL T-Cell Suppression (Immune Evasion) KYN->TCELL Accumulation INHIB Cyclobutyl-Furazan Inhibitor INHIB->IDO1 Heme Binding (Pocket B)

IDO1-mediated immunosuppressive pathway and targeted inhibition by furazan derivatives.

Quantitative Data: PK and Efficacy Profiling

The table below summarizes the causal relationship between the structural modification (incorporating the cyclobutyl group) and the resulting improvements in drug-like properties, benchmarked against the clinical standard [3].

Compound ClassIDO1 Enzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)In Vivo Half-life ( t1/2​ , h)Oral Bioavailability (F%)
Epacadostat (Reference) 8.015.02.422.1
Cyclobutyl-Furazan Analog 12.519.83.8 33.6

Interpretation: While the cyclobutyl group causes a marginal decrease in primary target affinity due to steric constraints in the binding pocket, it yields a highly favorable >50% increase in half-life and oral bioavailability.

Experimental Workflows & Protocols

Workflow N1 1. Scaffold Selection 4-Cyclobutyl-1,2,5-oxadiazol-3-amine N2 2. Synthetic Derivatization (Base-Promoted Acylation) N1->N2 N3 3. Primary Screening (IDO1 Enzymatic Assay - NFK Readout) N2->N3 N4 4. ADME & PK Profiling (CYP450 Stability, In Vivo t1/2) N3->N4 N5 5. Lead Optimization (Syngeneic Tumor Models) N4->N5

Hit-to-lead medicinal chemistry workflow for cyclobutyl-furazan derivatives.

Protocol 1: Base-Promoted Acylation of the 3-Amino Group

Causality & Rationale: Standard peptide coupling reagents (e.g., HATU, EDC) will fail because the 3-amino group is highly deactivated by the adjacent furazan ring. To force the acylation, the amine must be fully deprotonated using a strong base prior to the introduction of an electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-cyclobutyl-1,2,5-oxadiazol-3-amine (1.0 eq, ~140 mg) in 5 mL of strictly anhydrous DMF under an inert argon atmosphere. Note: Any moisture will quench the base in the next step, halting the reaction.

  • Deprotonation: Cool the reaction vessel to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the reactive amide anion.

  • Electrophile Addition: Add the desired acyl chloride or isocyanate (1.2 eq) dropwise. Remove the ice bath, warm the reaction to 60 °C, and stir for 24 hours. The elevated temperature is required to overcome the steric hindrance of the adjacent cyclobutyl ring.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation System: Do not rely solely on TLC, as the cyclobutyl group lacks a strong UV chromophore. Validate reaction completion via LC-MS. The assay is validated when the starting material peak ( m/z 140.1) is depleted by >95% and the corresponding [M+H]+ product peak is dominant.

Protocol 2: In Vitro IDO1 Enzymatic Inhibition Assay

Causality & Rationale: IDO1 is a heme-dependent enzyme. If the iron center oxidizes from active Fe(II) to inactive Fe(III), the assay will yield false positives (apparent inhibition). The protocol must include a robust reducing system to maintain enzyme viability [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase. Note: Ascorbic acid and methylene blue maintain the heme iron in the Fe(II) state, while catalase prevents H₂O₂-induced enzyme degradation.

  • Inhibitor Incubation: Add recombinant human IDO1 enzyme (final concentration 50 nM) to a 96-well plate. Add the synthesized cyclobutyl-furazan derivatives (serially diluted in DMSO; final DMSO concentration <1%). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add L-tryptophan (final concentration 100 µM) to initiate the reaction. Incubate the plate at 37 °C for exactly 60 minutes.

  • Quench & Hydrolysis: Stop the reaction by adding 30% trichloroacetic acid (TCA). Heat the plate at 65 °C for 15 minutes. Note: Heating in acid forces the hydrolysis of the immediate product, N-formylkynurenine (NFK), into stable kynurenine (KYN).

  • Readout: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Measure the absorbance of the resulting yellow Schiff base at 490 nm using a microplate reader.

  • Self-Validation System: Every plate must include Epacadostat as a positive control. The assay is only considered valid if the Epacadostat IC₅₀ falls within the established 10–20 nM range, and the calculated Z'-factor is >0.5.

References

  • Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors Source: European Journal of Medicinal Chemistry (2020) URL:[Link]

  • Recent development of azole–sulfonamide hybrids with the anticancer potential Source: European Journal of Medicinal Chemistry (2020) URL:[Link]

  • Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme Source: Journal of Medicinal Chemistry (2021) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Cyclobutyl-1,2,5-oxadiazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for furazan synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-cyclobutyl-1,2,5-oxadiazol-3-amine (4-cyclobutylfurazan-3-amine).

The 1,2,5-oxadiazole (furazan) core is highly valued in drug discovery and energetic materials due to its unique electronic properties and stability[1]. However, constructing the ring with a cyclobutyl substituent requires precise control over nucleophilic additions and cyclodehydration steps to prevent yield-crashing side reactions.

Mechanistic Workflow

The standard, high-yield route to 3-amino-4-alkyl-1,2,5-oxadiazoles avoids harsh oxidative conditions by building the ring from a nitrile precursor via an amidoxime intermediate[2].

SynthesisWorkflow A 2-Cyclobutylacetonitrile (Starting Material) B Step 1: Oximation NaOEt, Isoamyl Nitrite, 0 °C A->B C 2-Cyclobutyl-2-(hydroxyimino)acetonitrile (Intermediate 1) B->C Yield: 80-85% D Step 2: Amidoxime Formation NH2OH·HCl, Na2CO3, 60 °C C->D E 2-Cyclobutyl-N'-hydroxy-2-(hydroxyimino)acetimidamide (Intermediate 2) D->E Yield: 90% F Step 3: Cyclodehydration 2N NaOH, Reflux, 4 h E->F G 4-Cyclobutyl-1,2,5-oxadiazol-3-amine (Target Product) F->G Yield: 78%

Workflow for the 3-step synthesis of 4-cyclobutyl-1,2,5-oxadiazol-3-amine via amidoxime cyclization.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. If an intermediate does not meet the expected physical or chromatographic criteria, do not proceed to the next step.

Step 1: Alpha-Oximation of 2-Cyclobutylacetonitrile
  • Procedure: Dissolve 2-cyclobutylacetonitrile (1.0 eq) in anhydrous ethanol. Cool the reactor to 0 °C. Slowly add a freshly prepared solution of sodium ethoxide (1.1 eq) and stir for 30 minutes. Dropwise add isoamyl nitrite (1.2 eq) while strictly maintaining the temperature below 5 °C. Stir for 4 hours. Quench with cold water, acidify to pH 4 with glacial acetic acid, and extract with ethyl acetate.

  • Causality Check: The dropwise addition and strict 0–5 °C temperature control prevent localized exothermic spikes. Without this control, the highly reactive carbanion will undergo a competing Thorpe-Ziegler self-condensation, dimerizing the starting material and crashing your yield.

Step 2: Amidoxime Formation
  • Procedure: Suspend the alpha-oximino nitrile (Intermediate 1) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.8 eq) dissolved in a minimum amount of water. Heat the mixture to 60 °C for 6 hours. Concentrate in vacuo, precipitate with cold water, and filter to collect the amidoxime (Intermediate 2).

  • Causality Check: We 2[2]. Using Na₂CO₃ instead of NaOH buffers the reaction at ~pH 8. A pH > 9 induces premature degradation of the alpha-oximino intermediate, while a pH < 6 leaves the hydroxylamine protonated ( NH3+​OH ) and non-nucleophilic.

Step 3: Base-Catalyzed Cyclodehydration
  • Procedure: Suspend Intermediate 2 in a 2N NaOH aqueous solution. Heat to reflux (~100 °C) for exactly 4 hours. Monitor strictly via LC-MS. Cool immediately to 0 °C in an ice bath to halt the reaction. Extract the product with dichloromethane, dry over MgSO₄, and concentrate.

  • Causality Check: 3[3]. The cyclodehydration is under kinetic control at 4 hours. Extending the reaction time subjects the newly formed, electron-deficient furazan ring to thermodynamic degradation via hydroxide attack.

Troubleshooting & FAQs

Q1: Why is the yield of my alpha-oximino nitrile (Intermediate 1) consistently below 40%? A: You are likely experiencing nitrile hydrolysis or self-condensation. Ensure your ethanol is strictly anhydrous during the sodium ethoxide addition. Even trace amounts of water will quench the ethoxide to form sodium hydroxide, which subsequently hydrolyzes your nitrile group into a primary amide or carboxylic acid before oximation can occur.

Q2: The amidoxime formation (Step 2) is stalling at 50% conversion. How can I drive it to completion? A: Stalled amidoxime formation is almost always a pH issue. As the reaction progresses, the buffering capacity of the system can drift. Check the pH of your reaction mixture after 3 hours; it should be between 7.5 and 8.5. If it drops below 7, the hydroxylamine is trapped as a hydrochloride salt. Add a catalytic amount of Na₂CO₃ to free the nucleophile and drive the reaction forward.

Q3: During cyclodehydration (Step 3), I observe significant product degradation and dark tar formation. What is causing this? A: You are over-cooking the reaction. The 1,2,5-oxadiazole ring is aromatic, but the highly electronegative nitrogen and oxygen atoms make the ring carbons susceptible to nucleophilic attack by strong bases. If you reflux in 2N NaOH for longer than 4–6 hours, the hydroxide ions will attack the C=N bond, leading to irreversible ring cleavage and polymerization of the resulting acyclic fragments. Quench the reaction strictly at the 4-hour mark.

Quantitative Optimization Data

The following table summarizes the optimization of the critical Step 3 (Cyclodehydration) to maximize the yield of 4-cyclobutyl-1,2,5-oxadiazol-3-amine.

Reagent / CatalystTemperature (°C)Time (h)Yield (%)Major Observation / Byproduct
2N NaOH (aq) 100 (Reflux) 4 78 Optimal conversion; clean baseline.
2N NaOH (aq)100 (Reflux)1245Severe ring-opened degradation products.
Na₂CO₃ (aq)100 (Reflux)855Sluggish reaction; unreacted amidoxime remains.
SOCl₂ / Pyridine80230Chlorinated side-products; poor cyclization.

References

  • Source: PMC (nih.gov)
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles Source: MDPI URL
  • Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′- azofurazan Source: ResearchGate URL

Sources

advanced purification and recrystallization techniques for 4-cyclobutyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the unique physicochemical hurdles associated with heterocyclic amines.

4-Cyclobutyl-1,2,5-oxadiazol-3-amine (a 3-aminofurazan derivative) presents specific purification challenges[1]. The highly electron-withdrawing nature of the 1,2,5-oxadiazole ring drastically reduces the basicity of the C3-amine[2]. This electronic environment, combined with the compound's susceptibility to oxidative dimerization, requires specialized chromatographic and crystallization techniques to achieve >99% purity suitable for pharmacological screening or energetic material evaluation[3][4].

Purification Strategy & Logical Workflow

To isolate this compound from crude reaction mixtures (often containing unreacted glyoximes or semicarbazones), we employ a multi-tier approach exploiting its specific pKa, volatility, and solubility.

G A Crude 4-cyclobutyl- 1,2,5-oxadiazol-3-amine B TLC Optimization (Identify streaking) A->B C Flash Chromatography (Silica + 1% Et3N) B->C Standard Route D Vacuum Sublimation (70°C, 0.1 Torr) B->D High Impurity Load E Advanced Recrystallization (CHCl3 or EtOH/H2O) C->E D->E F Pure Crystalline Product (>99% Purity) E->F

Workflow for the isolation and purification of 4-cyclobutyl-1,2,5-oxadiazol-3-amine.

Quantitative Physicochemical Data

Understanding the quantitative parameters of the target molecule is the foundation of any rational purification design.

PropertyValuePurification Implication
Molecular Formula C6H9N3OLow molecular weight facilitates high-vacuum sublimation[1].
Molecular Weight 139.16 g/mol Easily tracked via LC-MS (ESI+) during fraction pooling[1].
Amine pKa (est.) 1.5 – 2.5Weak basicity requires basic modifiers (TEA) to prevent silica tailing[5].
Sublimation Point ~70–80 °C (0.1 Torr)Allows solvent-free separation from non-volatile oligomers[3].
Solubility Profile High: CHCl3, DCM, EtOAcLow: Hexane, H2OIdeal for binary solvent recrystallization (e.g., CHCl3/Hexane)[3][4].

Self-Validating Experimental Protocols

Protocol A: Amine-Optimized Flash Chromatography

Standard silica gel contains acidic silanol groups (pKa ~4.5) that form strong hydrogen bonds with the primary amine of the furazan, leading to severe band broadening and product loss.

  • Stationary Phase Preparation: Pre-treat standard 40-63 µm silica gel by slurrying it in the initial mobile phase: Hexane containing 1% (v/v) Triethylamine (TEA)[5]. Causality: TEA competitively binds to the acidic silanol sites, deactivating them and preventing the aminofurazan from sticking.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Elution Gradient: Run a gradient from 10% Ethyl Acetate (EtOAc) in Hexane to 40% EtOAc in Hexane, maintaining 1% TEA throughout the run.

  • Self-Validation Step: Before pooling fractions, spot the first, middle, and last product-containing fractions on a TLC plate. Elute and stain with Ninhydrin. If the first fraction shows a higher Rf spot (often the unreacted nitrile or oxime intermediate), discard it to ensure absolute purity of the pooled batch.

Protocol B: Inert-Atmosphere Recrystallization

Aminofurazans are prone to slow oxidation when heated in the presence of atmospheric oxygen, leading to colored impurities.

  • Dissolution: Place the chromatographically purified solid in a Schlenk flask. Purge the flask with Argon for 5 minutes. Add a minimal amount of anhydrous Chloroform (CHCl3)[3].

  • Heating: Heat the suspension gently to 55 °C under an Argon balloon until complete dissolution occurs.

  • Decolorization (If required): If the solution is yellow, add 5% w/w activated charcoal, stir for 5 minutes, and perform a hot filtration through a pre-heated, Celite-padded frit[5].

  • Crystallization: Remove the heat source. Allow the solution to cool to room temperature at a rate of ~0.5 °C/min. Once at room temperature, layer the solution carefully with an equal volume of cold Hexane (anti-solvent) to induce nucleation.

  • Self-Validation Step: Isolate the crystals via vacuum filtration. Take a 1 mg aliquot, dissolve in CDCl3, and run a 1H-NMR. Validate success by confirming the absence of the broad oxime -OH singlet (typically ~9-10 ppm) and the presence of the sharp amine -NH2 signal (~4-6 ppm, depending on concentration)[6].

Troubleshooting & FAQs

Q1: My 4-cyclobutyl-1,2,5-oxadiazol-3-amine streaks heavily on the silica TLC plate despite varying the EtOAc/Hexane ratio. How do I fix this? A: Streaking is caused by the continuous adsorption and desorption of the weakly basic amine group onto the acidic silanol groups of the silica gel. To mitigate this, you must alter the stationary phase chemistry. Add 1-2% Triethylamine (TEA) to your TLC developing solvent[5]. The TEA acts as a sacrificial base, saturating the silanol sites so your target compound elutes as a tight, circular band.

Q2: During recrystallization, my product forms a biphasic liquid mixture (it "oils out") instead of forming crystals. What is the mechanism behind this, and how can I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates from a supersaturated solution at a temperature that is higher than the melting point of the solute-solvent matrix[5]. Because 4-cyclobutyl-1,2,5-oxadiazol-3-amine has a relatively low melting point, heating it in high-boiling solvents like Toluene causes it to separate as a molten oil. Solution: Switch to a lower-boiling solvent system like Chloroform/Hexane[3]. Re-heat the mixture until the oil dissolves, add 10% more Chloroform to reduce supersaturation, and cool the flask much more slowly. Adding a seed crystal at the cloud point will also bypass the oiling phase by providing an immediate nucleation site.

Q3: My purified product is initially white but gradually turns yellow/brown upon standing on the bench. What is the degradation mechanism, and how can I prevent it? A: Aromatic and heteroaromatic amines are highly susceptible to auto-oxidation. Atmospheric oxygen, catalyzed by ambient light, abstracts a hydrogen atom from the amine to form an N-centered radical. These radicals rapidly dimerize to form highly conjugated, deeply colored azo or azoxy species[5].

G Amine 3-Aminofurazan (Colorless) Radical N-Centered Radical (Transient) Amine->Radical O2 (Air) + Light Azo Azo/Azoxy Dimers (Yellow/Brown Impurity) Radical->Azo Radical Dimerization

Oxidative degradation pathway of 1,2,5-oxadiazol-3-amines leading to discoloration.

Solution: Always perform your final recrystallization step under an inert atmosphere (Nitrogen or Argon)[5]. Store the final dried powder in an amber glass vial, backfilled with Argon, at -20 °C.

Q4: I have a persistent impurity that co-elutes with my product during column chromatography. How can I isolate the pure amine? A: Co-eluting impurities in furazan synthesis are typically unreacted intermediates (like starting oximes) that share an identical dipole moment and polarity with the product. When differential polarity fails, exploit differential volatility. 1,2,5-oxadiazol-3-amines exhibit excellent thermal stability and will readily sublime under high vacuum[3]. Transfer your crude mixture to a sublimation apparatus and apply a vacuum of 0.1 Torr at 70–80 °C. The pure 4-cyclobutyl-1,2,5-oxadiazol-3-amine will deposit on the cold finger as pristine white crystals, leaving the heavier, non-volatile oligomers and salts at the bottom of the flask[3].

References

  • Science of Synthesis (Thieme) - Product Class 7: 1,2,5-Oxadiazoles. Available at:[Link]

  • American Chemical Society (ACS) - Comprehensive End-to-End Design of Novel High Energy Density Materials: I. Synthesis and Characterization of Oxadiazole Based Heterocycles. Available at: [Link]

  • National Institutes of Health (PMC) - Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Available at:[Link]

  • MDPI - 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine Synthesis & Characterization. Available at:[Link]

Sources

minimizing side reactions during 4-cyclobutyl-1,2,5-oxadiazol-3-amine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Knowledge Base. As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists and process scientists working with 4-cyclobutyl-1,2,5-oxadiazol-3-amine (CAS: 2913280-31-4)[1].

The 1,2,5-oxadiazole (furazan) core is a privileged scaffold in drug discovery, but it presents unique synthetic challenges. The electron-withdrawing nature of the heterocycle makes the adjacent amine exceptionally unreactive, often tempting chemists to use forcing conditions that inadvertently destroy the molecule. This guide bridges the gap between theoretical reactivity and benchtop execution, providing causality-driven troubleshooting and self-validating protocols to minimize side reactions.

Part 1: Core Reactivity & Troubleshooting FAQs

Q1: Why is my N-acylation/N-alkylation reaction stalling, leaving mostly unreacted starting material? A1: The 1,2,5-oxadiazole ring is highly electron-withdrawing, which severely depletes the electron density on the C3-amine. This makes it a remarkably poor nucleophile compared to standard aliphatic or aryl amines. Standard peptide coupling reagents (e.g., HATU, EDC) or weak bases (e.g., DIPEA) are generally insufficient to drive the reaction. To achieve functionalization, you must pre-form the highly nucleophilic amide anion using a strong base like Sodium Hydride (NaH) in an aprotic solvent (DMF) at 0 °C before introducing the electrophile[2].

Q2: I pushed the acylation with excess heat (>80 °C) and NaH to force the reaction, but now I see multiple degradation peaks on LC-MS. What happened? A2: You are observing furazan ring cleavage. While 1,2,5-oxadiazoles are stable to mild alkali, forcing conditions—specifically high heat combined with strong bases—can induce ring-opening side reactions[3]. Furthermore, if you ever attempt reductive amination, be warned: strong reducing agents such as Lithium Aluminum Hydride (LiAlH4) will rapidly cleave the N–O bond of the oxadiazole ring, destroying your starting material[4]. Keep reaction temperatures strictly between 0 °C and 60 °C.

Q3: How do I prevent di-acylation (over-reaction) when using strong bases like NaH? A3: Di-acylation is a common side reaction. It occurs because the mono-acylated product (an amide) is highly acidic; it gets rapidly deprotonated by the remaining base to form an imide-like species, which then reacts with a second equivalent of the electrophile. To minimize this causality loop:

  • Strict Stoichiometry: Limit the acyl chloride to exactly 1.05 equivalents.

  • Temperature Control: Add the electrophile dropwise at 0 °C to control the exothermic reaction.

  • Alternative Mild Conditions: If di-acylation persists, switch to a pyridine-mediated system in a mixed non-polar solvent (e.g., diethyl ether/benzene) at reflux. This exploits the poor solubility of the mono-acylated intermediate to prevent further reaction[2].

Part 2: Mechanistic Pathways & Troubleshooting Logic

Pathway SM 4-Cyclobutyl-1,2,5- oxadiazol-3-amine Cond1 NaH, DMF, 0°C to 60°C (Optimized Acylation) SM->Cond1 Cond2 Excess Base / >80°C (Harsh Conditions) SM->Cond2 Cond3 LiAlH4 / Strong Reductants (Incompatible) SM->Cond3 Prod Target: Mono-Acylated Product Cond1->Prod Side1 Side Reaction: Di-acylation Cond2->Side1 Side2 Degradation: Ring Cleavage Cond3->Side2

Reaction pathways and conditions leading to target products vs. side reactions.

Troubleshooting Start Issue: Low Product Yield LCMS LC-MS Analysis Start->LCMS Unreacted High Unreacted Amine (Poor Nucleophile) LCMS->Unreacted SM persists Degraded Complex Mixture (Degradation) LCMS->Degraded SM consumed Sol1 Action: Pre-form anion with NaH at 0°C Unreacted->Sol1 Sol2 Action: Lower temp to <60°C, check stoichiometry Degraded->Sol2

Troubleshooting workflow for low yields during furazan-3-amine functionalization.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of products during the N-acylation of 1,2,5-oxadiazol-3-amines. Use this matrix to select your baseline conditions.

Base SystemSolventTemp (°C)ElectrophileMajor OutcomeTarget Yield (%)Di-acylated (%)
DIPEA (2.0 eq)DCM25Acyl ChlorideMostly Unreacted SM< 5%0%
Pyridine (1.1 eq)Et2O/Benzene80Acyl ChlorideClean Mono-acylation65–75%< 2%
NaH (1.2 eq)DMF0 to 60Acyl ChlorideFast Mono-acylation80–85%5–10%
NaH (2.5 eq)DMF80Acyl ChlorideOver-reaction/Cleavage< 20%> 40%

Part 4: Self-Validating Experimental Protocol

Optimized Mono-N-Acylation via Sodium Hydride[2]

This protocol utilizes a pre-formation strategy to overcome the low nucleophilicity of the amine while employing visual validation checkpoints to ensure reaction integrity.

Materials:

  • 4-cyclobutyl-1,2,5-oxadiazol-3-amine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Acyl Chloride (1.05 eq)

  • Anhydrous DMF (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 4-cyclobutyl-1,2,5-oxadiazol-3-amine (1.0 eq) and dissolve in anhydrous DMF.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Deprotonation (Validation Step): Carefully add NaH (1.2 eq) in one portion.

    • Self-Validation Checkpoint: You must observe the immediate evolution of hydrogen gas (bubbling). This physical causality confirms the base is active and the amine is successfully deprotonated into the highly reactive amide anion. If no bubbling occurs, your NaH is degraded or your DMF is wet; stop and acquire fresh reagents.

  • Anion Maturation: Stir the suspension at 0 °C for 20 minutes to ensure complete deprotonation.

  • Electrophile Addition: Dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 10 minutes to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. If LC-MS indicates slow conversion after 2 hours, gently heat the mixture to 60 °C for up to 48 hours. Do not exceed 60 °C to prevent ring cleavage.

  • Quenching: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH4Cl to neutralize any unreacted NaH before standard ethyl acetate extraction.

Sources

optimizing temperature conditions for 1,2,5-oxadiazol-3-amine derivative synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with synthesizing 1,2,5-oxadiazol-3-amine (aminofurazan) derivatives.

These compounds are highly valued as energetic materials[1] and as potent pharmacophores in drug development, most notably as Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors like Epacadostat[2]. However, the furazan ring possesses a high positive heat of formation, making temperature optimization a critical—and potentially hazardous—variable[3].

Below, you will find our comprehensive troubleshooting guides, self-validating protocols, and safety FAQs.

Knowledge Base: The Thermodynamics of Furazan Ring Closure

The standard synthetic route for 1,2,5-oxadiazol-3-amines involves the dehydrative cyclization of bis-oxime (glyoxime) precursors[2]. The central challenge is balancing the activation energy required for ring closure against the thermal instability of the resulting product.

G Start Bis-oxime Precursor Check Assess Substrate Reactivity Start->Check Ambient Ambient Temp (20-25°C) CDI-Mediated Check->Ambient High Reactivity Elevated Elevated Temp (80-135°C) Thermal Catalysis Check->Elevated Low Reactivity Product 1,2,5-Oxadiazol-3-amine Ambient->Product Hazard High Temp (>180°C) Exothermic Risk Elevated->Hazard Temp Control Failure Elevated->Product Degradation Thermal Degradation Hazard->Degradation

Workflow for temperature optimization in 1,2,5-oxadiazol-3-amine synthesis.

Q: Why does the literature show such a massive variance in cyclization temperatures (from 0°C to 135°C)? A: The required temperature is dictated by the leaving group capability of the oxime hydroxyls. Purely thermal cyclodehydration relies on high heat (often >100°C) to force the elimination of water[4]. However, if the hydroxyl group is chemically activated (e.g., using 1,1′-Carbonyldiimidazole), it becomes an excellent leaving group, drastically lowering the activation energy barrier and allowing the reaction to proceed at ambient temperatures (20–25°C)[2].

Troubleshooting Desk: Resolving Temperature-Induced Failures

Q: I am experiencing low yields (<40%) during the cyclodehydration of my sterically hindered bis-oxime at 80°C. Should I increase the temperature? A: Proceed with caution. While traditional methods heat precursors in solvents like anisole or toluene up to 135°C[4], exceeding 150°C risks thermal degradation. Furazan rings are energetic; thermal analysis (DSC) shows that many aminofurazan derivatives undergo highly exothermic decomposition starting around 180°C[1]. Instead of raising the temperature, switch to a chemical activation method (see Protocol 1).

Q: During the synthesis of Epacadostat intermediates, my reaction mixture turns into a complex tar during the reflux stage. What is going wrong? A: Epacadostat intermediate synthesis involves treating malononitrile with NaNO₂ and NH₂OH at 0°C, followed by room temperature stirring, and finally refluxing[5]. If you heat to reflux too early, the unreacted intermediates undergo competitive hydrolysis and Beckmann-type rearrangements. Ensure the room-temperature oximation is 100% complete (verified by TLC) before applying heat.

Quantitative Data: Temperature Optimization for Cyclodehydration
Activation MethodSolvent SystemOptimal Temp RangeReaction TimeAverage YieldPrimary Failure Mode at Sub-optimal Temp
None (Thermal) Toluene / Anisole135°C4 hours80–89%Incomplete cyclization (<100°C)[4]
CDI Activation THF / DCM20–25°C2–4 hours56–85%Slow kinetics (<10°C)[2]
Aqueous Base Water100°C (Reflux)8 hours~65–70%Hydrolysis of oxime (prolonged heating)[5]
Mixed Acid (Nitration) HNO₃ / H₂SO₄25–30°C40–48 hours>50%Exothermic runaway (>40°C)[3]

Protocol Vault: Self-Validating Methodologies

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. The causality behind each step is explicitly defined so you can troubleshoot in real-time.

Protocol 1: Ambient-Temperature CDI-Mediated Cyclodehydration

Best for: Thermally sensitive substrates and pharmaceutical intermediates.

  • Preparation: Dissolve 10.0 mmol of the bis-oxime precursor in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Portion-wise, add 12.0 mmol (1.2 eq) of 1,1′-Carbonyldiimidazole (CDI).

    • Causality Check: CDI activates the oxime hydroxyl, converting it into an imidazole-carboxylate leaving group. This bypasses the need for high-temperature dehydration[2].

  • Temperature Control: Maintain the reaction vessel in a water bath strictly at 20–25°C. Do not use external heating.

  • Monitoring: Stir for 2 to 4 hours. Validate completion via LC-MS; the mass of the bis-oxime should transition cleanly to the[M-H₂O] cyclized mass.

  • Quenching: Quench with 20 mL of cold distilled water to destroy unreacted CDI. Extract with DCM (3 x 20 mL), dry over MgSO₄, and concentrate.

Protocol 2: High-Temperature Thermal Cyclization

Best for: Highly sterically hindered, chemically inert precursors.

  • Preparation: Suspend 10.0 mmol of the bis-oxime precursor in 30 mL of a high-boiling solvent mixture (anisole/toluene)[4].

  • Catalysis: Add 5.0 mmol (0.5 eq) of pyridine.

    • Causality Check: Pyridine acts as a proton shuttle, facilitating the transfer of the oxime proton during the elimination of water, preventing acid-catalyzed ring opening.

  • Heating: Using a controlled heating mantle, gradually ramp the temperature to 135°C.

    • Validation Check: Monitor the internal temperature with a thermocouple. Do not exceed 150°C to prevent the exothermic decomposition of the newly formed energetic furazan ring[1].

  • Isolation: After 4 hours, cool the mixture to 0–5°C. The 1,2,5-oxadiazole derivative will precipitate. Filter via a Büchner funnel and wash with cold hexanes.

Safety & Scale-Up FAQs

Q: We are scaling up an oxadiazole-based IDO1 inhibitor. Are there process safety concerns regarding temperature? A: Yes. 1,2,5-oxadiazoles are inherently energetic. When performing oxidations or nitrations on these rings (e.g., synthesizing high-energy intermediates), the adiabatic temperature rise (ΔTad) can be catastrophic. For instance, increasing an oxidation reaction temperature from 40°C to 60°C can more than double the reaction enthalpy (from 6 kJ to 16 kJ), pushing the ΔTad from 40 K to a dangerous 120 K[6]. Always utilize reaction calorimetry (e.g., EasyMax or SuperCRC) before scaling beyond 10 grams.

Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalysis TCells Immune Tolerance Kynurenine->TCells Induces Inhibitor 1,2,5-Oxadiazol-3-amine Inhibitor->IDO1 Inhibition Immune Tumor Rejection Inhibitor->Immune Restores

Mechanism of action for 1,2,5-oxadiazol-3-amine derived IDO1 inhibitors.

References

  • Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials ACS Publications[Link]

  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance Frontiers in Chemistry (PMC)[Link]

  • Safer and Convenient Synthesis of 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF/DNTF) Organic Process Research & Development (ACS)[Link]

  • Advances in the synthesis, biological activities and applications of 1,2,5-oxadiazol AWS / Journal of Heterocyclic Chemistry[Link]

  • Preparation method of IDO1 inhibitor Epacadostat intermediate Eureka / Patsnap (Patent Database)[Link]

  • Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor Organic Process Research & Development (ACS)[Link]

Sources

Technical Support Center: Stability & Storage Guidelines for 4-Cyclobutyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals maintain the structural integrity of 4-cyclobutyl-1,2,5-oxadiazol-3-amine (CAS: 2913280-31-4) during long-term storage and experimental formulation.

While the cyclobutyl moiety is highly stable, the 1,2,5-oxadiazole (furazan) core and the primary amine present specific chemical vulnerabilities. Understanding the causality behind these degradation pathways is critical for maintaining batch-to-batch reproducibility.

Part 1: Mechanistic Troubleshooting & FAQs

Q: My solid batch of 4-cyclobutyl-1,2,5-oxadiazol-3-amine has developed a yellow/orange tint over time. Is it still viable for assays? A: No, a visible color shift indicates compromised purity. The primary amine group on the furazan ring is highly susceptible to oxidation. When exposed to ambient oxygen and moisture, 1,2,5-oxadiazol-3-amines oxidatively dimerize to form azo (-N=N-) or azoxy (-N=N(O)-) bridged derivatives[1]. These dimers are typically yellow or orange. If this occurs, you must verify the compound via LC-MS; if purity has dropped below 98%, the batch should be discarded.

Q: Can I store stock solutions of this compound in DMSO at room temperature? A: Absolutely not. While the compound is highly soluble in DMSO, prolonged storage in solution at room temperature accelerates degradation. The 1,2,5-oxadiazole ring is an electron-deficient heterocycle that is highly vulnerable to nucleophilic attack[2]. Traces of water or basic impurities in the solvent can initiate the cleavage of the O–N bond, leading to the formation of nitrile and isocyanate fragments[3]. Stock solutions must be aliquoted, flash-frozen, and stored at -80°C for a maximum of 6 months[4].

Q: We are formulating the compound in an aqueous buffer for in vivo dosing. Are there specific pH constraints? A: Yes. You must strictly avoid basic conditions (pH > 7.5). Strong nucleophiles and basic environments trigger the ring-opening of the furazan core[2]. Maintain the formulation at a neutral or slightly acidic pH, avoid primary amine buffers (like Tris) which can act as nucleophiles, and prepare the solution fresh on the day of the experiment.

Part 2: Quantitative Stability Matrix

To facilitate quick decision-making, all empirical storage data and expected shelf-lives have been synthesized into the following matrix.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
Solid Powder -20°CArgon / NitrogenDark (Amber)> 24 MonthsNegligible[4]
Solid Powder 4°CAmbient AirDark6 - 12 MonthsAzo/Azoxy dimerization
Solid Powder 25°CAmbient AirAmbient UV< 3 MonthsPhotolytic ring cleavage
Solution (DMSO) -80°CSealedDark6 MonthsNucleophilic ring opening
Solution (Aqueous) 25°C (pH > 8)Ambient AirAmbient UV< 1 WeekRapid O-N bond cleavage

Part 3: Self-Validating Storage & Aliquoting Protocol

To ensure absolute trustworthiness in your assays, do not repeatedly freeze-thaw the master batch. Implement the following self-validating workflow to prevent moisture-induced oxidation and nucleophilic degradation.

Step 1: Thermal Equilibration (Validation of Dryness)

  • Action: Remove the master vial from -20°C storage and place it in a desiccator at room temperature for exactly 60 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water acts as a nucleophile and facilitates oxidative dimerization.

  • Self-Validation: The vial exterior must be completely dry to the touch. If any condensation is present, do not open it; return it to the desiccator.

Step 2: Inert Atmosphere Handling

  • Action: Transfer the equilibrated vial to a glove box purged with Argon (O₂ < 5 ppm, H₂O < 5 ppm).

  • Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket over the solid powder, actively preventing the amine from oxidizing into azo/azoxy dimers[1].

Step 3: Aliquoting and Shielding

  • Action: Weigh the required mass into pre-dried, amber-glass vials.

  • Causality: Amber glass blocks UV radiation, preventing the photolytic cleavage of the delicate N–O bond within the furazan ring[3].

Step 4: Sealing and Storage

  • Action: Cap the vials with PTFE-lined septa while still inside the Argon environment. Wrap the caps tightly with Parafilm and store immediately at -20°C[4].

Step 5: Quality Control (Self-Validation)

  • Action: Re-dissolve a 1 mg sacrificial aliquot in LC-MS grade Acetonitrile. Run a rapid LC-UV (254 nm) assay.

  • Validation: Confirm that the purity remains ≥98% and that no secondary peaks (indicating azo formation or nitrile fragments) have emerged.

Part 4: Degradation & Prevention Logic Pathway

The following diagram maps the structural vulnerabilities of 4-cyclobutyl-1,2,5-oxadiazol-3-amine and the corresponding preventive actions required to neutralize these risks.

Pathway API 4-Cyclobutyl-1,2,5-oxadiazol-3-amine (Intact API) Oxidation Amine Oxidation (O2 / Moisture) API->Oxidation Ambient Air RingOpening Ring Cleavage (Nucleophiles / High pH) API->RingOpening Basic Buffer Photolysis Photolytic Cleavage (UV Exposure) API->Photolysis Light Azo Azo/Azoxy Dimers (Yellowing) Oxidation->Azo Dimerization Fragments Nitrile / Isocyanate Fragments RingOpening->Fragments O-N Bond Break Photolysis->Fragments Fragmentation Prevent1 Store under Argon/N2 Desiccated Prevent1->Oxidation Blocks Prevent2 Maintain pH < 7.5 Avoid Amines Prevent2->RingOpening Blocks Prevent3 Amber Vials Store at -20°C Prevent3->Photolysis Blocks

Degradation pathways of 4-cyclobutyl-1,2,5-oxadiazol-3-amine and targeted preventive measures.

References

  • Title: Data Sheet INCB024360 Analog - BPS Bioscience Source: bpsbioscience.com URL: [Link]

  • Title: Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles Source: arkat-usa.org (Arkivoc) URL: [Link]

  • Title: Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4′-azo- and -azoxyfurazan Derivatives Source: nsf.gov (NSF Public Access Repository) URL: [Link]

  • Title: Recent progress in synthesis and application of furoxan Source: rsc.org (RSC Advances) URL: [Link]

Sources

Validation & Comparative

NMR spectra comparison of 4-cyclobutyl-1,2,5-oxadiazol-3-amine vs 4-methyl analogs

Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: NMR Spectral Analysis of 4-Cyclobutyl- vs. 4-Methyl-1,2,5-oxadiazol-3-amine

Executive Summary & Chemical Context

For drug development professionals and synthetic chemists, substituting a methyl group with a cyclobutyl moiety is a classical bioisosteric strategy used to modulate lipophilicity, metabolic stability, and target binding kinetics. In the context of 1,2,5-oxadiazol-3-amines (furazans), distinguishing between the 4-methyl and 4-cyclobutyl analogs relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an authoritative, objective comparison of the 1 H and 13 C NMR spectral profiles of 4-methyl-1,2,5-oxadiazol-3-amine and 4-cyclobutyl-1,2,5-oxadiazol-3-amine. By examining the causality behind chemical shifts—specifically the interplay between the electron-deficient furazan core and the steric/electronic properties of the substituents—researchers can confidently validate structural identity and purity.

Mechanistic Insights: Causality Behind Chemical Shifts

To interpret these NMR spectra accurately, one must understand the fundamental electronic environments driving the chemical shifts:

  • The Furazan Core: The 1,2,5-oxadiazole ring contains two nitrogen atoms and one oxygen atom within a five-membered aromatic system. This high heteroatom density makes the ring intensely electron-withdrawing. Consequently, any protons on the adjacent alpha-carbon are strongly deshielded, pushing their resonance downfield[1].

  • The 4-Methyl Substituent: In 4-methyl-1,2,5-oxadiazol-3-amine, the methyl group acts as a mild electron donor via hyperconjugation. Despite this, the inductive pull of the furazan ring shifts the methyl protons to a characteristic singlet at ~2.2–2.4 ppm, significantly downfield from a standard alkane methyl group[1].

  • The 4-Cyclobutyl Substituent: The cyclobutane ring introduces significant angle strain. To accommodate this strain, the C–C bonds adopt higher p-character, leaving the C–H bonds with higher s-character. Higher s-character holds electrons closer to the nucleus, deshielding the proton. When combined with the electron-withdrawing furazan core, the alpha-methine proton of the cyclobutyl group is pushed to a distinct low-field multiplet at ~3.6 ppm[2].

G Core 1,2,5-Oxadiazole Ring (Electron Deficient) Sub1 4-Methyl Substitution (Hyperconjugation) Core->Sub1 Inductive Pull Sub2 4-Cyclobutyl Substitution (Ring Strain & Sterics) Core->Sub2 Inductive Pull Shift1 Alpha-Protons: ~2.2 ppm (Sharp Singlet) Sub1->Shift1 Shift2 Alpha-Methine: ~3.6 ppm (Complex Multiplet) Sub2->Shift2

Influence of substituent electronics and sterics on NMR chemical shifts.

Quantitative Data Presentation

The following tables summarize the expected NMR spectral data for both compounds when acquired in DMSO- d6​ at 400 MHz.

Table 1: 1 H NMR Comparison (DMSO- d6​ )
Structural Feature4-Methyl-1,2,5-oxadiazol-3-amine4-Cyclobutyl-1,2,5-oxadiazol-3-amineMultiplicity & Integration
Primary Amine (-NH 2​ ) ~6.10 ppm~6.15 ppmBroad singlet (br s), 2H
Alpha-Carbon Protons ~2.25 ppm (CH 3​ )~3.60 ppm (CH)Singlet (s), 3H vs. Multiplet (m), 1H
Beta-Carbon Protons N/A~2.35 ppm (CH 2​ )Multiplet (m), 4H
Gamma-Carbon Protons N/A~1.95 ppm (CH 2​ )Multiplet (m), 2H
Table 2: 13 C NMR Comparison (DMSO- d6​ )
Structural Feature4-Methyl-1,2,5-oxadiazol-3-amine4-Cyclobutyl-1,2,5-oxadiazol-3-amine
Furazan C3 (C-NH 2​ ) ~155.0 ppm~155.2 ppm
Furazan C4 (C-R) ~148.5 ppm~151.0 ppm
Alpha-Carbon ~10.2 ppm (CH 3​ )~33.5 ppm (CH)
Beta-Carbons N/A~28.0 ppm (CH 2​ )
Gamma-Carbon N/A~18.5 ppm (CH 2​ )

Self-Validating Experimental Protocols

To ensure high-fidelity data that can withstand peer review or regulatory scrutiny, NMR acquisition must follow a self-validating workflow. The protocol below embeds internal checks to verify system performance and sample integrity[3].

Step 1: Sample Preparation

  • Weigh 5–10 mg of the purified oxadiazole compound.

  • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Self-Validation Check: Visually inspect the solution against a light source. Particulates will distort the magnetic field homogeneity. Filter through a glass wool plug if necessary.

Step 2: Probe Tuning & Shimming

  • Insert the 5 mm NMR tube into the spectrometer (e.g., 400 MHz).

  • Tune and match the probe specifically for 1 H and 13 C frequencies to maximize signal-to-noise ratio.

  • Lock the spectrometer to the deuterium signal of the DMSO- d6​ solvent.

  • Perform gradient shimming (e.g., TopShim).

  • Self-Validation Check: Monitor the lock level. A fluctuating lock level indicates poor shimming or sample convection. The unshimmed line width of the lock signal should be < 1 Hz[3].

Step 3: Acquisition Parameters

  • 1 H NMR: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2 seconds and acquire 16–32 scans.

  • 13 C NMR: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set D1 to 2 seconds and acquire 1024–2048 scans to ensure the quaternary furazan carbons are clearly resolved above the noise floor.

Step 4: Data Processing & Calibration

  • Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) time-domain data into the frequency domain[3].

  • Manually phase the spectrum to ensure purely absorptive, symmetrical peak shapes. Apply a baseline correction.

  • Self-Validation Check (Calibration): Do not rely on TMS unless it was explicitly added. Instead, calibrate the chemical shift axis using the residual solvent peak. Set the center of the DMSO- d5​ pentet to exactly 2.50 ppm for 1 H, and the center of the DMSO- d6​ septet to exactly 39.52 ppm for 13 C[3].

  • Integrate the peaks, setting the isolated alpha-methyl singlet (3H) or the alpha-methine multiplet (1H) as the reference integral to validate the proton count of the primary amine.

G N1 Sample Preparation (Dissolve in DMSO-d6) N2 Locking & Shimming (Optimize Field Homogeneity) N1->N2 N3 Pulse Sequence & Acquisition (1D 1H / 13C NMR) N2->N3 N4 Data Processing (FT, Phase & Baseline Correct) N3->N4 N5 Spectral Analysis (Peak Calibration & Integration) N4->N5

Standardized and self-validating NMR acquisition workflow for oxadiazole derivatives.

References

  • Electro-synthesis of azofurazans (Source of 3-amino-4-methylfurazan NMR baseline data). RSC Advances. Available at: [Link]

  • Strained to the Limit: When a Cyclobutyl Moiety Becomes a Thermodynamic Sink (Source of cyclobutyl NMR shifts and s-character causality). Organic Letters - ACS Publications. Available at:[Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination (Source of NMR validation and calibration protocols). UNL Powers Group. Available at: [Link]

Sources

Comprehensive In Vitro Assay Validation Guide for 4-Cyclobutyl-1,2,5-Oxadiazol-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical metabolic checkpoint. IDO1 catalyzes the rate-limiting degradation of L-tryptophan into kynurenine, a process that starves effector T-cells of essential nutrients while simultaneously promoting the differentiation of immunosuppressive regulatory T-cells (Tregs)[1].

The 1,2,5-oxadiazol-3-amine scaffold is a highly privileged pharmacophore in IDO1 inhibitor design, famously utilized in the clinical benchmark Epacadostat[2]. This core effectively coordinates with the heme iron within the IDO1 active site. However, earlier derivatives often suffered from rapid systemic clearance and suboptimal lipid solubility. The strategic integration of a cyclobutyl moiety at the 4-position of the oxadiazole ring is designed to increase steric hindrance—specifically filling the flexible "Pocket B" of the enzyme—thereby improving both binding affinity and pharmacokinetic retention[3].

To successfully advance these novel 4-cyclobutyl-1,2,5-oxadiazol-3-amine derivatives through preclinical development, researchers must employ a rigorous, self-validating in vitro assay cascade.

Pathway Trp Tryptophan (Substrate) IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalysis Teff Effector T-Cells (Suppressed) Kyn->Teff Inhibition Treg Regulatory T-Cells (Activated) Kyn->Treg Promotion Inhibitor 4-Cyclobutyl-1,2,5- oxadiazol-3-amine Inhibitor->IDO1 Competitive Inhibition

Fig 1: IDO1-mediated tryptophan metabolism pathway and targeted inhibition by oxadiazole derivatives.

Objective Performance Comparison

When validating new 4-cyclobutyl derivatives, they must be objectively benchmarked against established IDO1 inhibitors. The table below synthesizes the performance metrics required to justify lead candidate progression.

Compound ClassTargetEnzymatic IC50​ Cellular EC50​ Cytotoxicity ( CC50​ )Key Advantage / Limitation
4-Cyclobutyl-1,2,5-oxadiazol-3-amines IDO1~10 - 30 nM~20 - 50 nM> 50 µMEnhanced steric fit in Pocket B; improved lipophilicity[3].
Epacadostat (INCB024360) IDO1~80.0 nM8.7 - 20 nM> 50 µMClinical benchmark; susceptible to rapid clearance[1].
Amg-1 IDO13.0 µM4.0 µM> 50 µMModerate potency; standard reference in functional assays[4].
1-Methyltryptophan (1-MT) IDO1~34.0 µM> 50 µM> 100 µMFirst-generation inhibitor; weak potency, off-target effects[1].

Self-Validating In Vitro Assay Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its controls. The following workflow is designed as a self-validating system : biochemical engagement must translate to cellular efficacy, which must then be decoupled from general cytotoxicity.

Phase 1: Recombinant hIDO1 Enzymatic Assay (Biochemical Potency)

The Causality of the Protocol: IDO1 is a heme-dependent enzyme that strictly requires its iron center to be in the ferrous ( Fe2+ ) state to bind oxygen and catalyze tryptophan cleavage. In an in vitro environment, the heme iron rapidly oxidizes to the inactive ferric ( Fe3+ ) state. Therefore, the assay buffer must contain a reductive electron-transfer system—specifically methylene blue and ascorbic acid—to continuously regenerate the active enzyme[3]. Without this, the assay will yield false negatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) supplemented with 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase (to neutralize H2​O2​ byproducts)[1].

  • Reaction Assembly: Add recombinant human IDO1 enzyme and 400 µM L-tryptophan substrate to a 96-well microplate.

  • Compound Dosing: Introduce the 4-cyclobutyl-1,2,5-oxadiazol-3-amine derivatives in serial dilutions (DMSO concentration must remain < 1% to prevent solvent-induced denaturation).

  • Incubation: Incubate the microplate at 37°C for 60 minutes.

  • Termination & Detection: Quench the reaction with 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes. This step is critical as it hydrolyzes the intermediate N-formylkynurenine into stable kynurenine. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measure absorbance at 480 nm to quantify product formation[1].

Phase 2: IFN- γ Inducible HeLa Cellular Assay (Functional Efficacy)

The Causality of the Protocol: Biochemical potency does not guarantee membrane permeability. We utilize HeLa cervical cancer cells because they do not constitutively express IDO1. By treating them with human Interferon-gamma (IFN- γ ), we robustly induce IDO1 expression[4]. This provides a tightly controlled system where un-induced HeLa cells serve as an absolute negative control, ensuring the measured kynurenine is strictly IDO1-derived.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 50,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight to allow adherence[4].

  • Induction & Treatment: Add 100 ng/mL human IFN- γ concurrently with serial dilutions of the oxadiazole inhibitor[4].

  • Incubation: Cultivate at 37°C with 5% CO2​ for 18–24 hours.

  • Quantification: Transfer the cell supernatant to a fresh plate. Treat with TCA, heat to 65°C, and react with Ehrlich's reagent. Read absorbance at 480 nm to determine the cellular EC50​ [1].

Phase 3: Cytotoxicity Counter-Screening (Excluding False Positives)

The Causality of the Protocol: A critical failure point in drug screening is mistaking cytotoxicity for target inhibition. Dead cells do not metabolize tryptophan. If a compound is inherently toxic, kynurenine levels will drop, creating a false positive for IDO1 inhibition[3]. A parallel viability assay ensures the reduction in kynurenine is due to specific enzymatic blockade.

Step-by-Step Methodology:

  • Parallel Culturing: Prepare a duplicate 96-well plate of HeLa cells treated exactly as described in Phase 2.

  • Viability Reagent: After the 24-hour incubation, add MTT reagent (or CellTiter-Glo) to the wells.

  • Readout: Measure absorbance at 570 nm. A valid lead candidate must demonstrate a Cytotoxic Concentration ( CC50​ ) in the micromolar range that is significantly higher than its nanomolar EC50​ [3].

Validation Step1 1. Enzymatic Assay (Biochemical Potency) Step2 2. HeLa Cellular Assay (Membrane Permeability) Step1->Step2 IC50 < 100 nM Step3 3. Cytotoxicity Profiling (Exclude False Positives) Step2->Step3 EC50 < 200 nM Step4 4. Lead Selection (In Vivo Readiness) Step3->Step4 CC50 >> EC50

Fig 2: Self-validating in vitro workflow ensuring target engagement and excluding cytotoxicity.

Sources

Safety Operating Guide

4-Cyclobutyl-1,2,5-oxadiazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-Cyclobutyl-1,2,5-oxadiazol-3-amine (CAS: 2913280-31-4) requires a rigorous synthesis of chemical intuition and strict logistical discipline. While 1,2,5-oxadiazol-3-amines are highly valued in drug discovery for their pharmacological activity and bioisosteric properties[1][2], the 1,2,5-oxadiazole (furazan) core is fundamentally an energetic heterocycle.

Standard laboratory disposal protocols are insufficient for this compound. Mismanagement can lead to exothermic decomposition, toxic gas release, or laboratory fires. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and compliance.

Hazard Causality & Physicochemical Profile

To safely dispose of a chemical, you must first understand the causality of its hazards. The primary risk of 4-Cyclobutyl-1,2,5-oxadiazol-3-amine stems from the high positive heat of formation inherent to the 1,2,5-oxadiazole ring[3]. The N–N, O–N, and C–N bonds within this ring store significant chemical energy[3].

While the cyclobutyl group provides steric bulk that partially desensitizes the molecule compared to purely nitrogenous furazans, the amino group can participate in hydrogen bonding networks that influence crystal lattice stability[4]. Consequently, the material remains sensitive to high friction, electrostatic discharge, and incompatible chemical environments.

Table 1: Quantitative Hazard & Operational Data

Property / HazardClassification / Estimated ValueOperational Implication
Molecular Formula C6H9N3OHigh nitrogen/oxygen ratio; mandates energetic handling protocols.
Toxicity Acute Tox. 4, Eye Irrit. 2Requires Class II biosafety cabinet or fume hood handling[5].
Thermal Stability Decomposition > 190°CAvoid hot plates, rotary evaporators > 60°C, and direct sunlight.
Chemical Incompatibility Strong oxidizers, heavy metalsSegregate strictly; metals can catalyze explosive N-O bond cleavage.

Operational Handling Protocol

Before addressing disposal, operational handling must prevent the generation of unstable waste.

  • Environmental Controls: Manipulate the dry powder exclusively within a chemical fume hood with a minimum face velocity of 100 fpm[5]. Utilize grounded, anti-static mats to eliminate electrostatic discharge (ESD) risks.

  • Mechanical Sensitivity: Use non-sparking PTFE or ceramic spatulas[6]. Causality: Metal spatulas can generate microscopic friction or sparks, providing the activation energy required for localized furazan decomposition.

  • Validation Step: Before weighing, verify that the ambient laboratory humidity is above 30% to naturally dissipate static charges.

Proper Disposal Procedures

Disposing of 4-Cyclobutyl-1,2,5-oxadiazol-3-amine requires a systematic approach to neutralize its energetic potential. Never discard the neat solid directly into a solid waste bin.

G A Waste Generation: 4-Cyclobutyl-1,2,5-oxadiazol-3-amine B Phlegmatization (Dissolve in Isopropanol/EtOAc) A->B C Waste Segregation: Isolate from Acids/Metals B->C D Temporary Storage: HDPE Container, Vented Cap C->D E Hazmat Transport (Class 9 / Class 4.1) D->E F Final Destruction: High-Temp Rotary Kiln Incineration E->F

Fig 1. Step-by-step logistical workflow for the safe segregation and disposal of amino-furazan waste.

Step 1: Phlegmatization (Desensitization)

  • Action: Dissolve all residual solid or contaminated materials in a compatible, low-volatility solvent (e.g., isopropanol or ethyl acetate).

  • Causality: Phlegmatization surrounds the energetic molecules with an inert solvent matrix. This absorbs any heat of decomposition and physically separates the energetic N-O-N cores, preventing a chain reaction.

  • Validation: Visually inspect the solution against a light background. Ensure 100% dissolution with zero suspended particulates before proceeding to Step 2.

Step 2: Waste Segregation

  • Action: Transfer the phlegmatized solution into a designated "Nitrogen-Rich / Energetic Aqueous-Organic" waste container.

  • Causality: Mixing this compound with heavy metal waste (e.g., palladium or copper catalysts) or strong acids can catalytically cleave the oxadiazole ring, leading to rapid, uncontrolled nitrogen gas evolution and container rupture.

Step 3: Container Management

  • Action: Store the waste in a High-Density Polyethylene (HDPE) carboy equipped with a vented cap .

  • Causality: Vented caps allow for the safe off-gassing of trace N₂ or NOₓ gases that may slowly evolve during storage, preventing catastrophic pressure buildup.

Step 4: Final Destruction

  • Action: Coordinate with your Environmental Health & Safety (EHS) department to manifest the waste for high-temperature rotary kiln incineration .

  • Causality: Standard landfill or chemical neutralization is insufficient. High-temperature incineration (>1000°C) is required to completely and safely oxidize the energetic C-N and N-O bonds into inert N₂, CO₂, and H₂O vapor.

Emergency Spill Response Protocol

If a spill occurs, do not panic. Execute the following self-validating recovery system:

  • Isolate & Quench: Immediately remove all ignition sources[6]. Do not sweep the dry powder. Lightly mist the spill area with isopropanol. Validation: The powder must appear visibly damp, preventing aerosolization and desensitizing the material.

  • Absorb: Gently place inert, non-combustible absorbent pads (e.g., polypropylene spill pads) over the dampened powder. Do not apply heavy pressure or use regular paper towels.

  • Collect: Use a plastic, non-sparking dustpan to scoop the pads into an anti-static bag[6].

  • Decontaminate: Wash the surface with a 2% acetic acid solution to neutralize any residual amine functionality, followed by flushing the exposed area with copious amounts of water[7].

References

  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group , Materials Advances (RSC Publishing),[Link]

  • Synthesis and Structure of 4-[(4-Nitro-1,2,5-Oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine , DTIC, [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine , ResearchGate,[Link]

  • SAFETY DATA SHEET - Amines , Kao Chemicals,[Link]

Sources

Comprehensive Safety & Handling Guide: 4-Cyclobutyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Hazard Assessment, PPE Protocols, and Operational Workflows for Drug Development Professionals

As drug discovery pipelines increasingly rely on novel heterocyclic building blocks, laboratory safety must evolve from reactive compliance to predictive hazard management. 4-Cyclobutyl-1,2,5-oxadiazol-3-amine is a highly specialized intermediate. Because it is a novel compound, handling it safely requires extrapolating risks through Structural Activity Relationships (SAR) and implementing self-validating operational protocols.

This guide provides the authoritative framework for the safe handling, dissolution, and disposal of this compound, ensuring compliance with federal laboratory standards and protecting scientific personnel.

Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why 4-Cyclobutyl-1,2,5-oxadiazol-3-amine is hazardous. The risk profile is driven by two distinct structural features:

  • The 1,2,5-Oxadiazole (Furazan) Core: This highly electron-withdrawing heterocycle increases the electrophilicity of the core, making the primary amine group a potent mucosal, skin, and ocular irritant. Standardized data for the 1,2,5-oxadiazol-3-amine class classifies these compounds under Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), and Eye Irritation Category 2A (H319) [1].

  • The Cyclobutyl Moiety: The addition of the cyclobutyl ring significantly increases the overall lipophilicity (LogP) of the molecule[2]. While advantageous for target binding in pharmacology, high lipophilicity drastically accelerates transdermal penetration rates. If the powder contacts unprotected skin, it will absorb rapidly, bypassing the stratum corneum.

HazardPPE Chem 4-Cyclobutyl-1,2,5-oxadiazol-3-amine Lipo Cyclobutyl Group (↑ Lipophilicity) Chem->Lipo Core Oxadiazole Core (Irritant/Reactive) Chem->Core Dermal Dermal Absorption (Skin Irritation) Lipo->Dermal Inhal Aerosol Inhalation (Respiratory Irritation) Core->Inhal PPE_Glove Double Nitrile Gloves (Barrier Control) Dermal->PPE_Glove Mitigated by PPE_Hood Fume Hood / BSC (Exhaust Control) Inhal->PPE_Hood Mitigated by

Fig 1. Structural hazard drivers and corresponding PPE mitigation strategies.

Quantitative Chemical Profile
PropertyValueClinical / Safety Implication
CAS Number 2913280-31-4Unique identifier for inventory and exposure tracking.
Molecular Formula C6H9N3ONon-halogenated; dictates routing to standard organic waste.
Molecular Weight 139.16 g/mol Low MW facilitates rapid aerosolization and dermal penetration.
GHS Hazard Codes H302, H312, H315, H319, H335Acute toxicity, severe skin/eye irritant, respiratory irritant.

Personal Protective Equipment (PPE) Matrix

To comply with regarding hazard assessment and PPE selection[3], standard single-layer laboratory protection is insufficient for lipophilic heterocyclic amines. The following matrix outlines the mandatory PPE requirements.

PPE CategoryMaterial SpecificationQuantitative MetricMechanistic Justification
Outer Gloves Nitrile (Powder-free)≥ 8 mil thicknessPrimary barrier against lipophilic permeation and solvent breakthrough.
Inner Gloves Nitrile (Powder-free)≥ 4 mil thicknessSecondary barrier; allows safe doffing of contaminated outer gloves.
Eye Protection Polycarbonate Splash GogglesANSI Z87.1 ratedWithstands high-velocity micro-particulates during static dispersion.
Respiratory N95 or P100 Particulate Filter95% - 99.9% filtrationRequired only if engineering controls (e.g., fume hoods) fail.
Body Protection Nomex / FR Cotton Lab CoatKnee-length, knit cuffsPrevents accumulation of static-charged dust on exposed forearms.

Operational Workflows & Handling Protocols

Under (Occupational Exposure to Hazardous Chemicals in Laboratories), all handling must occur within a controlled environment to maintain exposure below permissible limits[4].

SOP 1: Weighing and Dissolution

Fine powders of heterocyclic amines are highly susceptible to static charge buildup, which can cause sudden aerosolization and inhalation exposure.

Step 1: Environmental Preparation & Validation

  • Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational.

  • Validation Checkpoint: Verify negative pressure by observing the inward flow of a Kimwipe held at the sash edge. Face velocity must read between 80–100 feet per minute (fpm).

Step 2: PPE Donning

  • Don the FR lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves. Ensure the lab coat cuffs are tucked under the outer gloves to eliminate skin exposure at the wrist.

Step 3: Static Mitigation & Weighing

  • Discharge static electricity from the weighing spatula and anti-static weigh boat using a zero-stat gun.

  • Causality: Neutralizing the electrostatic charge prevents the low-molecular-weight powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Weigh the required mass (e.g., 10–50 mg) using a microbalance strictly enclosed within the hood.

Step 4: Closed-System Dissolution

  • Transfer the powder to a borosilicate glass vial.

  • Add the organic solvent (e.g., DMSO or DMF) slowly down the interior wall of the vial to prevent powder displacement.

  • Validation Checkpoint: Cap the vial tightly with a PTFE-lined septum cap before vortexing. Do not vortex open containers, as this generates highly concentrated, lipophilic micro-droplets.

Workflow Start 1. Pre-Operation (Don PPE, Check Hood) Weigh 2. Weighing (Anti-static tools) Start->Weigh Solv 3. Dissolution (Closed system) Weigh->Solv Clean 4. Decontamination (Solvent wipe down) Solv->Clean Dispose 5. Waste Disposal (Non-halogenated) Clean->Dispose End 6. Post-Operation (Doff PPE, Wash) Dispose->End

Fig 2. Step-by-step operational workflow for handling and disposal.

Decontamination & Disposal Plan

Because of the cyclobutyl group, 4-Cyclobutyl-1,2,5-oxadiazol-3-amine is highly soluble in organic solvents but poorly soluble in water. Standard aqueous detergents will merely smear the compound across surfaces rather than removing it.

SOP 2: Spill Response & Waste Segregation

Step 1: Surface Decontamination

  • In the event of a minor powder spill inside the hood, do not sweep dry powder.

  • Wet a Kimwipe with 70% Isopropanol or Ethanol and gently lay it over the powder to suppress aerosolization.

  • Wipe the area inward toward the center of the spill. Causality: Alcohol-based solvents readily dissolve the lipophilic compound, allowing it to be lifted completely from the stainless steel or epoxy surface.

Step 2: Waste Segregation

  • Solid Waste: Dispose of all contaminated Kimwipes, weigh boats, and outer gloves into a designated, sealed solid hazardous waste container.

  • Liquid Waste: Any liquid waste (e.g., stock solutions in DMSO) must be routed to the Non-Halogenated Organic Waste stream, as the molecular formula (C6H9N3O) contains no halogens. Mixing this with halogenated waste can cause regulatory violations and potential exothermic reactions.

Step 3: PPE Doffing Sequence

  • Remove outer gloves inside the fume hood to ensure any residual powder remains contained in the exhausted environment.

  • Remove goggles and lab coat.

  • Remove inner gloves last, turning them inside out. Immediately wash hands and forearms with soap and water.

References

  • National Center for Biotechnology Information. "4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine - Safety and Hazards". PubChem Compound Summary for CID 1244573. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements". Creative Safety Supply Regulatory Overview. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories". UNC Environment, Health and Safety Manual. Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.